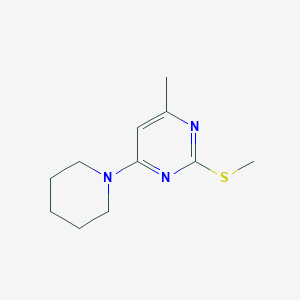

![molecular formula C9H12N2O2 B6437133 4-methyl-6-[(oxetan-2-yl)methoxy]pyrimidine CAS No. 2548985-58-4](/img/structure/B6437133.png)

4-methyl-6-[(oxetan-2-yl)methoxy]pyrimidine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Molecular Structure Analysis

The molecular structure of “4-methyl-6-[(oxetan-2-yl)methoxy]pyrimidine” is not explicitly described in the retrieved papers .Chemical Reactions Analysis

The chemical reactions involving “4-methyl-6-[(oxetan-2-yl)methoxy]pyrimidine” are not explicitly described in the retrieved papers .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-methyl-6-[(oxetan-2-yl)methoxy]pyrimidine” are not explicitly described in the retrieved papers .科学研究应用

Synthesis of New Oxetane Derivatives

The compound “4-methyl-6-[(oxetan-2-yl)methoxy]pyrimidine” contains an oxetane ring, which is a three-membered cyclic ether . This oxetane motif has been used in the synthesis of new oxetane derivatives . The oxetane ring can be accessed from the corresponding carbonyl compound through initial formation of the epoxide followed by ring opening .

Improvement of Drugs’ Physicochemical Properties

Oxetanes have been employed to improve drugs’ physicochemical properties . The presence of an oxetane ring in “4-methyl-6-[(oxetan-2-yl)methoxy]pyrimidine” could potentially enhance the drug’s solubility, stability, and bioavailability .

Development of EZH2 Inhibitors

“4-methyl-6-[(oxetan-2-yl)methoxy]pyrimidine” has been used in the development of EZH2 inhibitors . EZH2 is a therapeutic target in cancer treatment, and the development of small molecule inhibitors that block EZH2 enzymatic function has been a focus of drug discovery programs .

Ligand-Based and Property-Based Design Strategies

The compound has been used in ligand-based and property-based design strategies to address metabolic stability and thermodynamic solubility issues associated with previous lead compounds . This has led to the optimization of the physicochemical properties and potency of the resulting compounds .

Formation of Spirocyclic Azetidine-Oxetane

The compound has been used in the generation of a spirocyclic azetidine-oxetane . This transformation was successful and could potentially be used in the development of new therapeutic agents .

Ring Expansion Studies

The compound has been used in studies investigating ring expansion . These studies have provided valuable insights into the reactivity of oxetanes and have potential applications in the development of new synthetic methodologies .

作用机制

Target of Action

The primary target of 4-methyl-6-[(oxetan-2-yl)methoxy]pyrimidine is the Enhancer of Zeste Homolog 2 (EZH2) . EZH2 is a histone-lysine N-methyltransferase enzyme, which plays a crucial role in gene regulation by modifying histone proteins. It is involved in various biological processes such as cell proliferation, stem cell differentiation, and early embryogenesis .

Mode of Action

4-Methyl-6-[(oxetan-2-yl)methoxy]pyrimidine acts as an inhibitor of the EZH2 enzyme . It binds to the EZH2 enzyme, preventing it from methylating histone proteins. This inhibition disrupts the normal function of EZH2, leading to changes in gene expression .

Biochemical Pathways

The inhibition of EZH2 affects the histone methylation pathways . Specifically, it impacts the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with gene repression. The disruption of this pathway can lead to the activation of previously silenced genes, influencing various downstream cellular processes .

Pharmacokinetics

The pharmacokinetic properties of 4-methyl-6-[(oxetan-2-yl)methoxy]pyrimidine have been optimized for oral bioavailability . The compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties, which contribute to its bioavailability . .

Result of Action

The molecular effect of 4-methyl-6-[(oxetan-2-yl)methoxy]pyrimidine’s action is the reduction of H3K27me3 levels due to EZH2 inhibition . On a cellular level, this can lead to changes in gene expression patterns, potentially influencing cell proliferation and differentiation . The exact cellular effects would depend on the specific cellular context and the set of genes affected.

安全和危害

未来方向

属性

IUPAC Name |

4-methyl-6-(oxetan-2-ylmethoxy)pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-7-4-9(11-6-10-7)13-5-8-2-3-12-8/h4,6,8H,2-3,5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHVZBIDLMUYLHE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=N1)OCC2CCO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-6-[(oxetan-2-yl)methoxy]pyrimidine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1R,2R)-2-[(3-methylpyridin-2-yl)oxy]cyclopentan-1-amine](/img/structure/B6437053.png)

![3-{[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxy}pyridine-4-carbonitrile](/img/structure/B6437056.png)

![2-{[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxy}pyridine-3-carbonitrile](/img/structure/B6437061.png)

![2-(methylsulfanyl)-4-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrimidine-5-carbonitrile](/img/structure/B6437069.png)

![5-methoxy-2-{[1-(thiolan-3-yl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B6437073.png)

![2-methyl-6-[(oxetan-2-yl)methoxy]pyridine](/img/structure/B6437078.png)

![3-fluoro-2-[(oxetan-2-yl)methoxy]pyridine](/img/structure/B6437091.png)

![4,6-dimethyl-2-{[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxy}pyrimidine](/img/structure/B6437094.png)

![2-[(oxetan-2-yl)methoxy]pyridine-4-carbonitrile](/img/structure/B6437106.png)

![4,4-difluoro-1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]piperidine](/img/structure/B6437108.png)

![2,6-dimethyl-4-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]morpholine](/img/structure/B6437111.png)

![3-chloro-4-{[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxy}pyridine](/img/structure/B6437115.png)

![6-ethyl-N-methyl-N-[(oxan-2-yl)methyl]pyrimidin-4-amine](/img/structure/B6437143.png)